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Compound of Interest

Compound Name: 3-Chloro-2-methyl-4-nitrophenol
CAS No.: 55289-28-6
Cat. No.: B3060602
Get Quote
. J

CAS Number: 55289-28-6 Molecular Formula: C

H
CINO

Exact Mass: 187.00 IUPAC Name: 3-Chloro-2-methyl-4-nitrophenol Synonyms: 3-Chloro-4-
nitro-o-cresol; 2-Methyl-3-chloro-4-nitrophenol

Executive Summary & Structural Context

3-Chloro-2-methyl-4-nitrophenol is a trisubstituted aromatic compound utilized primarily as
an intermediate in the synthesis of agrochemicals and specialty dyes. Its structure features a
phenol core with three distinct substituents: a methyl group at the ortho position (C2), a
chlorine atom at the meta position (C3), and a nitro group at the para position (C4).

This specific substitution pattern creates a unique electronic environment:

» Steric Crowding: The chlorine atom at C3 is "buttressed" between the methyl group (C2) and
the nitro group (C4), restricting rotation and influencing the magnetic anisotropy seen in
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NMR.

» Electronic Push-Pull: The electron-donating hydroxyl (OH) and methyl groups oppose the
strong electron-withdrawing nature of the nitro group, creating a polarized aromatic system
that is highly distinct in IR and NMR spectroscopy.

Nuclear Magnetic Resonance (NMR)

Spectroscopy|[1]
H NMR Characterization

The proton NMR spectrum of 3-Chloro-2-methyl-4-nitrophenol is characterized by a simple
aromatic coupling pattern due to the presence of only two adjacent aromatic protons (H5 and
H6).

Solvent: DMSO-

or CDCI

Frequency: 400 MHz (Recommended)
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Chemical Coupling
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Mechanistic Insight: The large chemical shift difference (

ppm) between H-5 and H-6 is a hallmark of 4-nitrophenols. The nitro group exerts a strong
deshielding cone effect on the adjacent H-5 proton, while the hydroxyl group increases electron
density at H-6 via resonance donation, shifting it upfield.

C NMR Characterization

The carbon spectrum displays 7 distinct signals. The assignment relies on substituent additivity

rules.
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Infrared (IR) Spectroscopy

The IR spectrum is dominated by the vibrational modes of the nitro and hydroxyl functionalities.

Method: KBr Pellet or ATR (Attenuated Total Reflectance)
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Mass Spectrometry (MS)

Mass spectrometry provides critical confirmation of the chlorine substitution through isotopic
abundance.

lonization Mode: Electron Impact (El, 70 eV) or ESI- (Negative Mode)

Isotopic Pattern

Chlorine possesses two stable isotopes:

Cl (75.8%) and
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Cl (24.2%).

e Molecular lon (M
):
187

e M+2 Peak:
189

 Intensity Ratio: The M / M+2 ratio is approximately 3:1, confirming the presence of a single
chlorine atom.

Fragmentation Pathway (El)
The fragmentation follows a logical loss of the labile functional groups.
e Molecular lon:

187

e Loss of NO

141 (M - 46). Common in nitroaromatics.

e Loss of CO/CHO: Ring contraction or loss of carbonyl from the phenol moiety.

Molecular lon (M+)
m/z 187 / 189
(3:1 Ratio)

-NO2 (46 u [M - NO2]+ -Cl(35u [M-NO2 - Clj+ Fragmentation > Ring Degradation
m/z 141/ 143 m/z 106 m/z 77 | 51

Figure 1: Proposed EI-MS Fragmentation Pathway for 3-Chloro-2-methyl-4-nitrophenol

Click to download full resolution via product page

Experimental Protocols
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Sample Preparation for NMR

To ensure high-resolution data and prevent line broadening:
e Solvent Selection: Use DMSO-

(99.8% D) as the primary solvent. Phenolic protons are often exchange-broadened or
invisible in CDCI

unless the sample is extremely dry.

e Concentration: Dissolve 5-10 mg of the solid compound in 0.6 mL of solvent.

« Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube
to remove undissolved particulates.

Sample Preparation for IR (KBr Pellet)

o Ratio: Mix approximately 1-2 mg of the sample with 100 mg of spectroscopic-grade KBr
(Potassium Bromide).

¢ Grinding: Grind the mixture thoroughly in an agate mortar until a fine, uniform powder is
achieved.

o Compression: Press the powder under high pressure (via a hydraulic press) to form a
transparent disc.

¢ Measurement: Acquire the spectrum from 4000 cm

to 400 cm

with a resolution of 4 cm

Synthesis Workflow (Contextual)

Understanding the synthesis aids in identifying potential impurities (e.g., regioisomers). The
most common route involves the nitration of 3-chloro-2-methylphenol.
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Figure 2: Synthesis Pathway via Nitration of 3-Chloro-2-methylphenol

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3-Methyl-4-nitrophenol | C7TH7NO3 | CID 17412 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 3-Chloro-4-nitrophenol | C6H4CINO3 | CID 10283 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. spectrabase.com [spectrabase.com]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 3-
Chloro-2-methyl-4-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3060602/docs#technical-guide-spectroscopic-
characterization-of-3-chloro-2-methyl-4-nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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